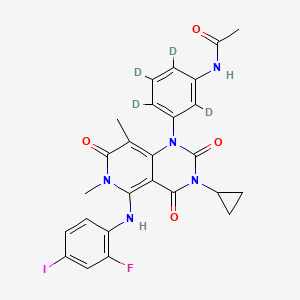![molecular formula C16H17ClN4 B12427944 4-Chloro-7-(4-methylpiperazin-1-yl)pyrrolo[1,2-a]quinoxaline](/img/structure/B12427944.png)
4-Chloro-7-(4-methylpiperazin-1-yl)pyrrolo[1,2-a]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-7-(4-methylpiperazin-1-yl)pyrrolo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the class of pyrroloquinoxalines This compound is characterized by the presence of a chloro group at the 4-position and a 4-methylpiperazin-1-yl group at the 7-position of the pyrrolo[1,2-a]quinoxaline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-(4-methylpiperazin-1-yl)pyrrolo[1,2-a]quinoxaline can be achieved through various synthetic routes. One common method involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with 4-methylpiperazine in the presence of a suitable solvent such as ethanol. The reaction mixture is typically heated under reflux conditions for several hours to ensure complete conversion .
Another approach involves the aerobic oxidative carboamination of sp3 C–H bonds with 2-(1H-pyrrol-1-yl)anilines using copper or iron catalysts. This method utilizes simple and readily available starting materials and produces pyrrolo[1,2-a]quinoxalines in good to moderate yields .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-Chloro-7-(4-methylpiperazin-1-yl)pyrrolo[1,2-a]quinoxaline undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group at the 4-position can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, resulting in the formation of oxidized or reduced products.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound.
科学的研究の応用
4-Chloro-7-(4-methylpiperazin-1-yl)pyrrolo[1,2-a]quinoxaline has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Biological Research: The compound is used in biological studies to understand its effects on cellular processes and signaling pathways.
Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs.
Chemical Biology: The compound is used as a tool in chemical biology to probe the function of specific proteins and pathways.
作用機序
The mechanism of action of 4-Chloro-7-(4-methylpiperazin-1-yl)pyrrolo[1,2-a]quinoxaline involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain kinases and receptors, leading to the modulation of cellular signaling pathways. For example, it can inhibit the activity of FLT3 and CDK enzymes, which are involved in cell proliferation and survival . The compound’s ability to induce apoptosis in cancer cells is attributed to its interaction with proapoptotic proteins such as caspase-3 and Bax, as well as the downregulation of anti-apoptotic proteins like Bcl-2 .
類似化合物との比較
4-Chloro-7-(4-methylpiperazin-1-yl)pyrrolo[1,2-a]quinoxaline can be compared with other similar compounds, such as:
4-(4-Methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline: This compound has a trifluoromethyl group at the 7-position instead of a chloro group.
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds have a pyrimidine ring fused to the pyrrolo core and show potent kinase inhibition and anticancer activity.
N-Methylpiperazine Derivatives: These compounds contain an N-methylpiperazine fragment and are used in the synthesis of various biologically active molecules.
The uniqueness of this compound lies in its specific substitution pattern and its ability to interact with multiple molecular targets, making it a valuable compound for scientific research and pharmaceutical development.
特性
分子式 |
C16H17ClN4 |
|---|---|
分子量 |
300.78 g/mol |
IUPAC名 |
4-chloro-7-(4-methylpiperazin-1-yl)pyrrolo[1,2-a]quinoxaline |
InChI |
InChI=1S/C16H17ClN4/c1-19-7-9-20(10-8-19)12-4-5-14-13(11-12)18-16(17)15-3-2-6-21(14)15/h2-6,11H,7-10H2,1H3 |
InChIキー |
LDOAGHIKCDEJFM-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N4C=CC=C4C(=N3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(triphenylmethylcarbamoyl)propanoyl)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B12427866.png)
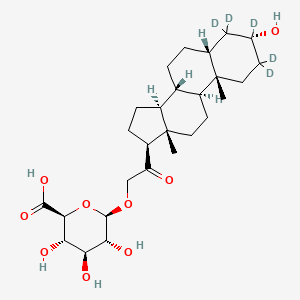
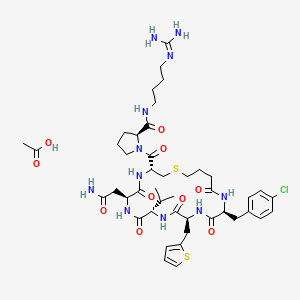
![trisodium;3-hydroxy-4-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12427880.png)
![7-[5-[[4-[4-(dimethylsulfamoyl)piperazin-1-yl]phenoxy]methyl]-1,3-dimethylpyrazol-4-yl]-3-(3-naphthalen-1-yloxypropyl)-1-(2-piperazin-1-ylethyl)indole-2-carboxylic acid](/img/structure/B12427884.png)
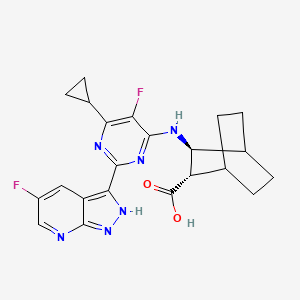

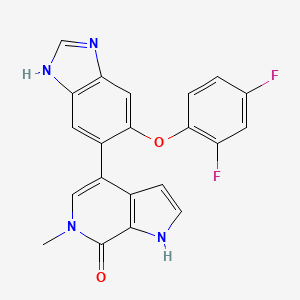
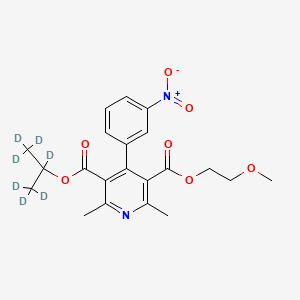
![1-[Bis(4-fluorophenyl)methyl]-4-(3-phenylprop-2-enyl)piperazine;dihydrochloride](/img/structure/B12427903.png)



